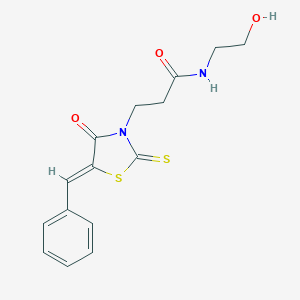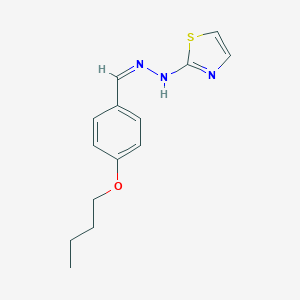
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, also known as BZP, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that has been synthesized through a variety of methods.
Wissenschaftliche Forschungsanwendungen
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases. Additionally, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to have a variety of biochemical and physiological effects. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. Additionally, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has several advantages for lab experiments, including its synthetic accessibility, purity, and stability. However, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide also has limitations, including its potential toxicity and lack of specificity for certain enzymes.
Zukünftige Richtungen
There are several future directions for 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide research. One direction is to further investigate the mechanisms of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide, including its effects on other enzymes involved in cancer cell growth and inflammation. Another direction is to explore the potential of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide as a chemotherapeutic agent in vivo. Additionally, future research could investigate the potential of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide has been synthesized through a variety of methods, including the reaction of 2-aminothiophenol with benzaldehyde and ethyl acetoacetate, followed by the reaction with ethylene glycol. Another method involves the reaction of 2-aminothiophenol with benzaldehyde and malonic acid, followed by the reaction with ethylene glycol. The synthesis of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide is a multi-step process that requires careful monitoring and purification to ensure the purity of the compound.
Eigenschaften
Produktname |
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(2-hydroxyethyl)propanamide |
|---|---|
Molekularformel |
C15H16N2O3S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-9-7-16-13(19)6-8-17-14(20)12(22-15(17)21)10-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2,(H,16,19)/b12-10- |
InChI-Schlüssel |
KASLOOWPEAMXLK-BENRWUELSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCO |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)